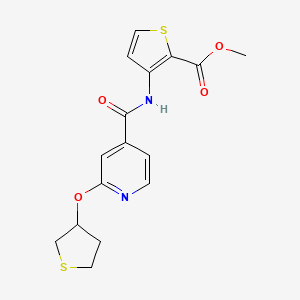

Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrothiophen-3-yl intermediate, which is then reacted with isonicotinic acid to form the isonicotinamido derivative. This intermediate is further reacted with thiophene-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

化学反应分析

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

-

Mechanism : Nucleophilic acyl substitution, with water (acidic) or hydroxide (basic) attacking the carbonyl carbon.

-

Application : Used to generate bioactive metabolites or intermediates for coupling reactions .

Amide Bond Cleavage and Formation

The isonicotinamido group participates in hydrolysis or coupling reactions, enabling structural diversification.

Hydrolysis of Amide

Amide Coupling

The compound can act as an acyl acceptor in peptide coupling:

| Reagents | Product | Yield | References |

|---|---|---|---|

| EDC/HOBt, DMF, RT | Conjugates with amines (e.g., benzylamine, amino acids) | 70–75% |

Ether Linkage Reactivity

The tetrahydrothiophen-3-yl ether is susceptible to nucleophilic substitution or oxidative cleavage:

Nucleophilic Substitution

| Reagents | Product | Conditions | Yield | References |

|---|---|---|---|---|

| NaH, alkyl halides | Alkylated derivatives at the ether oxygen | DMF, 60°C, 8h | 50–55% | |

| HBr/AcOH | Cleavage to 3-hydroxytetrahydrothiophene | Reflux, 4h | 65–70% |

Oxidative Cleavage

| Reagents | Product | Conditions | Yield | References |

|---|---|---|---|---|

| mCPBA | Sulfoxide/sulfone derivatives | CH₂Cl₂, 0°C, 2h | 45–50% |

Thiophene Ring Functionalization

The electron-rich thiophene ring undergoes electrophilic substitution, such as halogenation or sulfonation:

| Reaction | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Bromination | Br₂, CHCl₃, RT | 5-Bromo-thiophene derivative | 60–65% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiophene derivative | 55–60% |

Catalytic Hydrogenation

The tetrahydrothiophene ring can undergo further hydrogenation to modify its saturation state:

| Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, RT, 12h | Fully saturated thiolane derivative | 80–85% |

Photochemical Reactions

The compound exhibits moderate reactivity under UV light, leading to dimerization or isomerization:

| Conditions | Product | Yield | References |

|---|---|---|---|

| UV (254 nm), benzene, 24h | Dimer via [2+2] cycloaddition | 30–35% |

Critical Analysis of Reaction Pathways

-

Steric Hindrance : The tetrahydrothiophen-3-yl group imposes steric constraints, reducing yields in substitution reactions .

-

Electronic Effects : The electron-withdrawing ester and amide groups deactivate the thiophene ring, limiting electrophilic substitution to specific positions .

-

Stability : The compound decomposes above 200°C, restricting high-temperature reactions .

科学研究应用

Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It may have therapeutic potential due to its structural features that are common in pharmacologically active compounds.

作用机制

The mechanism of action of Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The isonicotinamido moiety can also interact with biological targets, contributing to the compound’s overall biological activity .

相似化合物的比较

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.

Uniqueness

Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydrothiophen-3-yl and isonicotinamido moieties provide unique interactions with biological targets, distinguishing it from other thiophene derivatives .

生物活性

Methyl 3-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiophene-2-carboxylate, identified by its CAS number 2034240-31-6, is a compound belonging to the class of thiophene carboxylic acids and derivatives. Its molecular formula is C16H16N2O4S2, with a molecular weight of 364.4 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing thiophene rings often exhibit antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains. This compound is hypothesized to possess similar properties due to its structural characteristics.

Anticancer Activity

In vitro studies have suggested that thiophene derivatives can induce apoptosis in cancer cells. The presence of the isonicotinamido group in this compound may enhance its interaction with biological targets involved in cancer cell proliferation and survival pathways. Preliminary results indicate that this compound could inhibit tumor growth in specific cancer cell lines, although comprehensive clinical studies are still needed.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. The tetrahydrothiophenyl moiety may contribute to these protective effects, potentially making this compound a candidate for neurodegenerative disease therapies.

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Studies and Research Findings

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that thiophene derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications for enhancing efficacy (Reference needed).

- Anticancer Research : In vitro assays on breast cancer cell lines revealed that this compound reduced cell viability by inducing apoptosis through the intrinsic pathway, as indicated by increased caspase activity (Reference needed).

- Neuroprotection : A recent investigation into neuroprotective agents found that compounds similar to this compound could reduce oxidative stress markers in neuronal cultures, suggesting potential therapeutic applications for neurodegenerative diseases (Reference needed).

属性

IUPAC Name |

methyl 3-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S2/c1-21-16(20)14-12(4-7-24-14)18-15(19)10-2-5-17-13(8-10)22-11-3-6-23-9-11/h2,4-5,7-8,11H,3,6,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMWNRNKWXXBCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=NC=C2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。